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Compound of Interest

Compound Name: (2S,4S)-H-L-Pro(4-N3)-OH

Cat. No.: B7947199 Get Quote

Technical Guide: (2S,4S)-4-Azidoproline
For Researchers, Scientists, and Drug Development Professionals

Introduction
(2S,4S)-4-Azidoproline is a non-natural, conformationally constrained amino acid derivative of

proline. Its defining feature is the presence of an azido group at the 4-position of the pyrrolidine

ring. This functional group makes it a valuable tool in chemical biology and drug discovery,

primarily through its ability to participate in bioorthogonal "click chemistry" reactions. This guide

provides a technical overview of its properties, applications, and relevant experimental

considerations.

Core Properties
The fundamental physicochemical properties of (2S,4S)-4-Azidoproline are summarized below.
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Property Value

Molecular Formula C₅H₈N₄O₂[1]

Molecular Weight 156.14 g/mol [1]

IUPAC Name (2S,4S)-4-azidopyrrolidine-2-carboxylic acid[1]

CAS Number 892128-58-4[1]

Canonical SMILES C1--INVALID-LINK--N=[N+]=[N-]

Appearance Typically a white to off-white solid

Chirality (2S, 4S) configuration

Key Applications in Research and Development
The primary utility of (2S,4S)-4-Azidoproline stems from its azido moiety, which is largely inert

in biological systems but reacts efficiently and selectively with terminal alkynes or strained

cycloalkynes.

Peptide Synthesis and Modification
(2S,4S)-4-Azidoproline can be incorporated into peptide sequences using standard solid-phase

or solution-phase peptide synthesis methodologies. Often, it is used in its Fmoc-protected form,

Fmoc-(2S,4S)-4-azidoproline, for seamless integration into automated synthesis protocols. The

presence of the azido group allows for post-synthetic modification of the peptide.

Bioconjugation via Click Chemistry
The azido group is a key component for "click chemistry," a class of reactions known for their

high yield, specificity, and biocompatibility.[2] (2S,4S)-4-Azidoproline enables the covalent

linkage of peptides to other molecules, such as:

Fluorescent dyes or imaging agents: For tracking the localization and interactions of

peptides.

Small molecule drugs or toxins: Creating peptide-drug conjugates for targeted delivery.
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Nucleic acids (DNA/PNA): Forming peptide-oligonucleotide conjugates.[3]

Polymers like PEG: To improve the pharmacokinetic properties of peptides.

The two main types of click chemistry reactions involving azides are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with a terminal alkyne in

the presence of a copper(I) catalyst to form a stable triazole linkage.[2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a

strained alkyne (e.g., DBCO or BCN) for the cycloaddition.[2]

Experimental Protocols
While specific experimental protocols are highly dependent on the application and laboratory,

the following provides a generalized workflow for the use of (2S,4S)-4-Azidoproline in peptide

modification.

General Protocol for Post-Synthetic Peptide
Modification using CuAAC

Peptide Synthesis: Synthesize the peptide containing a (2S,4S)-4-Azidoproline residue using

standard Fmoc-based solid-phase peptide synthesis.

Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups

using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).

Purification: Purify the crude azide-containing peptide by reverse-phase high-performance

liquid chromatography (RP-HPLC).

Click Reaction Setup:

Dissolve the purified peptide in a suitable solvent system (e.g., a mixture of water and

DMSO or t-butanol).

Add the alkyne-containing molecule of interest (e.g., a fluorescent tag).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.researchgate.net/figure/Scheme-2-Peptide-alkyne-conjugation-with-4-azidoproline-using-click-chemistry-on-solid_fig2_5864512
https://www.medchemexpress.com/2s-4s-h-l-pro-4-n3-oh.html
https://www.medchemexpress.com/2s-4s-h-l-pro-4-n3-oh.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7947199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare the catalyst solution. This typically involves a copper(II) sulfate (CuSO₄) solution

and a reducing agent like sodium ascorbate to generate Cu(I) in situ. A copper-ligand such

as TBTA can be used to stabilize the Cu(I) oxidation state.

Reaction: Add the catalyst solution to the peptide/alkyne mixture and allow it to react at room

temperature. Reaction progress can be monitored by LC-MS.

Final Purification: Once the reaction is complete, purify the final conjugated peptide using

RP-HPLC to remove excess reagents and byproducts.

Characterization: Confirm the identity and purity of the final product using mass spectrometry

and HPLC.

Conceptual Workflows and Diagrams
The following diagrams illustrate the key concepts related to the application of (2S,4S)-4-

Azidoproline.
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Workflow for Peptide Bioconjugation
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Caption: General experimental workflow for bioconjugation using (2S,4S)-4-Azidoproline.
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Click Chemistry Reaction Pathway (CuAAC)

Reactants

Peptide-N₃
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Caption: Conceptual diagram of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

reaction.

Conclusion
(2S,4S)-4-Azidoproline is a powerful building block for researchers in peptide chemistry and

drug development. Its incorporation into peptides provides a versatile chemical handle for a

wide range of bioconjugation applications through highly efficient and specific click chemistry

reactions. This enables the synthesis of complex and functionalized peptides for various

therapeutic and diagnostic purposes. While this guide provides a core overview, specific

experimental conditions and applications should be optimized based on the desired final

product and available laboratory resources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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